Cas no 2138243-24-8 (4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde)

4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a thiophene ring linked to a trifluorophenyl group, enhancing its reactivity and electronic properties. The aldehyde functional group provides a versatile handle for further derivatization, making it valuable in the synthesis of heterocyclic compounds and advanced intermediates. The presence of fluorine atoms improves metabolic stability and lipophilicity, which is advantageous in medicinal chemistry applications. This compound is particularly useful in the development of agrochemicals, materials science, and bioactive molecules, offering precise control over molecular design due to its well-defined reactivity profile.
4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde structure
2138243-24-8 structure
Product Name:4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde
CAS No:2138243-24-8
MF:C11H5F3OS
MW:242.217012166977
MDL:MFCD31601018
CID:5610029
PubChem ID:165487056
Update Time:2025-06-09

4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-842923
    • 4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
    • 2138243-24-8
    • 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde
    • MDL: MFCD31601018
    • Inchi: 1S/C11H5F3OS/c12-9-2-1-8(10(13)11(9)14)6-3-7(4-15)16-5-6/h1-5H
    • InChI Key: OAYMJRXJBPQEFQ-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1C=CC(=C(C=1F)F)F

Computed Properties

  • Exact Mass: 242.00132044g/mol
  • Monoisotopic Mass: 242.00132044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.3Ų

4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842923-1.0g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-842923-0.05g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-842923-0.1g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-842923-0.25g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-842923-0.5g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-842923-1g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8
1g
$699.0 2023-09-02
Enamine
EN300-842923-2.5g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-842923-5g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8
5g
$2028.0 2023-09-02
Enamine
EN300-842923-10g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8
10g
$3007.0 2023-09-02
Enamine
EN300-842923-5.0g
4-(2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138243-24-8 95%
5.0g
$2028.0 2024-05-21

Additional information on 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde

Exploring 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138243-24-8): Properties, Applications, and Innovations

The compound 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138243-24-8) is a fluorinated thiophene derivative that has garnered significant attention in pharmaceutical and materials science research. With its unique molecular structure combining a trifluorophenyl group and a thiophene-carbaldehyde moiety, this compound serves as a versatile building block for synthesizing advanced materials and bioactive molecules. Its electrophilic aldehyde functionality enables diverse chemical transformations, making it valuable for drug discovery and organic electronics.

In recent years, the demand for fluorinated organic compounds like 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde has surged due to their enhanced metabolic stability and lipophilicity—key traits for pharmaceutical intermediates. Researchers frequently search for "fluorinated thiophene applications" or "CAS 2138243-24-8 synthesis," reflecting its relevance in designing kinase inhibitors and antimicrobial agents. The compound’s π-conjugated system also aligns with trends in organic semiconductors, addressing queries about "thiophene derivatives for OLEDs."

From a synthetic perspective, 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde exemplifies modern cross-coupling strategies. Its preparation often involves palladium-catalyzed reactions or Vilsmeier-Haack formylation, topics frequently explored in academic forums. Environmental considerations have also spurred interest in "green synthesis of fluorinated aldehydes," positioning this compound as a case study for sustainable methodologies. Analytical techniques like HPLC and NMR are critical for purity assessment, another common search theme among chemists.

Beyond pharmaceuticals, this compound’s photophysical properties make it a candidate for sensor development and optoelectronic devices. Searches for "thiophene-based fluorescence probes" highlight its potential in diagnostics. As industries prioritize high-performance materials, the integration of 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde into polymeric networks or small-molecule catalysts continues to expand, driven by its balanced reactivity and stability.

In summary, 4-(2,3,4-Trifluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138243-24-8) bridges multiple scientific domains. Its adaptability to medicinal chemistry, material science, and catalysis underscores its importance, while evolving research trends ensure its prominence in both academic and industrial settings. For researchers, understanding its structure-activity relationships and scalable synthesis remains a priority, as reflected in contemporary literature and patent filings.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.